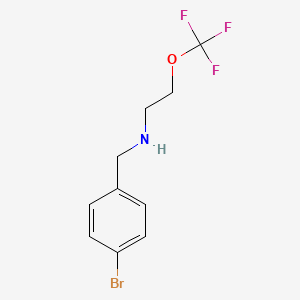
(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethoxyethyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves multiple steps. One common approach is to start with 4-bromobenzyl bromide and react it with 2-trifluoromethoxyethylamine under suitable conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products like azides or nitriles.
Oxidation: Products like nitroso or nitro compounds.
Reduction: Products like primary or secondary amines.
Aplicaciones Científicas De Investigación
(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the effects of bromobenzyl and trifluoromethoxyethyl groups on biological systems
Mecanismo De Acción
The mechanism of action of (4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can participate in hydrophobic interactions, while the trifluoromethoxyethyl group can enhance the compound’s metabolic stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzyl Alcohol: Similar structure but with a hydroxyl group instead of an amine.
4-Bromobenzaldehyde: Similar structure but with an aldehyde group instead of an amine.
Bromobenzyl Cyanide: Similar structure but with a cyanide group instead of an amine
Uniqueness
(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine is unique due to the presence of both bromobenzyl and trifluoromethoxyethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H11BrF3NO |
|---|---|
Peso molecular |
298.10 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methyl]-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C10H11BrF3NO/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |
Clave InChI |
GTTQAVBRTAFJEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCOC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


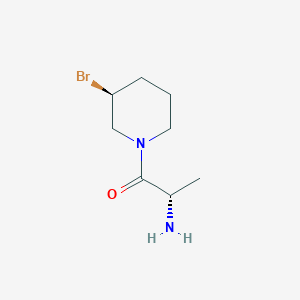
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B11757480.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)
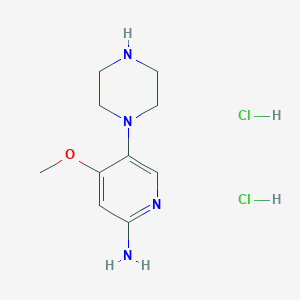
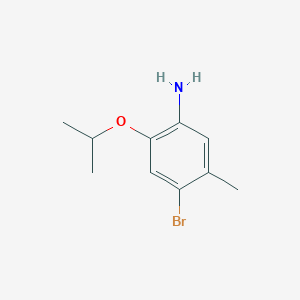
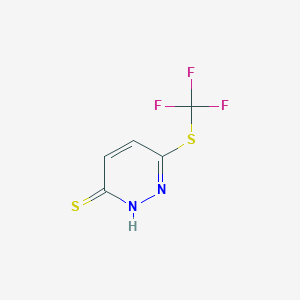
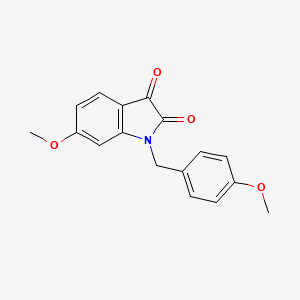

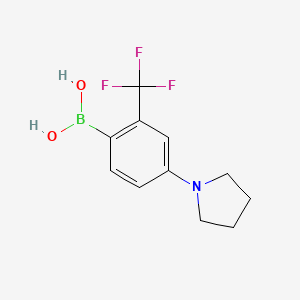
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
